molecular formula C13H14N2 B1510652 4-(4-Ethylphenyl)-2-methylpyrimidine CAS No. 1171927-27-7

4-(4-Ethylphenyl)-2-methylpyrimidine

Cat. No.: B1510652
CAS No.: 1171927-27-7
M. Wt: 198.26 g/mol
InChI Key: NJLCJXMCDQVHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethylphenyl)-2-methylpyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with an ethyl group at the 4-position of the phenyl ring and a methyl group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylphenyl)-2-methylpyrimidine typically involves the following steps:

  • Bromination: The starting material, 4-ethylbenzene, undergoes bromination to introduce a bromo group at the 4-position.

  • Formation of Pyrimidine Ring: The brominated compound is then reacted with guanidine to form the pyrimidine ring.

  • Methylation: Finally, the pyrimidine ring is methylated at the 2-position to yield the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethylphenyl)-2-methylpyrimidine can undergo various chemical reactions, including:

  • Oxidation: The ethyl group on the phenyl ring can be oxidized to form an ethylphenol derivative.

  • Reduction: The pyrimidine ring can be reduced to form a pyrimidinylamine derivative.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Ethylphenol Derivatives: Oxidation of the ethyl group can yield 4-ethylphenol.

  • Pyrimidinylamine Derivatives: Reduction of the pyrimidine ring can produce pyrimidinylamine derivatives.

  • Substituted Pyrimidines: Substitution reactions can lead to various substituted pyrimidines.

Scientific Research Applications

4-(4-Ethylphenyl)-2-methylpyrimidine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(4-Ethylphenyl)-2-methylpyrimidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

  • 2-Methyl-4-phenylpyrimidine

  • 4-Ethyl-2-methylpyrimidine

  • 4-(4-Methoxyphenyl)-2-methylpyrimidine

  • 4-(4-Nitrophenyl)-2-methylpyrimidine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

4-(4-ethylphenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-3-11-4-6-12(7-5-11)13-8-9-14-10(2)15-13/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLCJXMCDQVHNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744826
Record name 4-(4-Ethylphenyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171927-27-7
Record name 4-(4-Ethylphenyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Ethylphenyl)-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-(4-Ethylphenyl)-2-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-(4-Ethylphenyl)-2-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-(4-Ethylphenyl)-2-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-(4-Ethylphenyl)-2-methylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-(4-Ethylphenyl)-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.